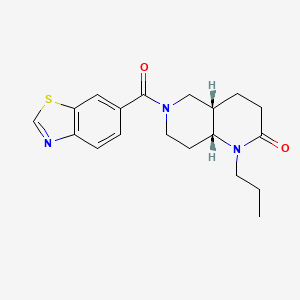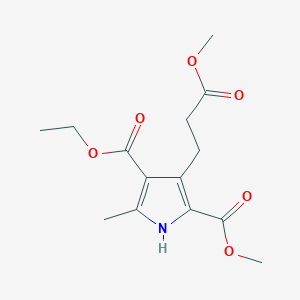![molecular formula C22H34N2O3 B5489972 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B5489972.png)
3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane, also known as L-655,708, is a selective antagonist of the GABA-A receptor. This compound has been widely studied for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders.
Mechanism of Action
3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane acts as a selective antagonist of the GABA-A receptor, specifically targeting the α5 subunit-containing receptors. By blocking these receptors, 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane reduces the inhibitory effects of GABA neurotransmission, leading to increased excitability in the hippocampus.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane can enhance cognitive function and memory in preclinical models. It has also been shown to have anxiolytic and antidepressant effects, suggesting its potential as a therapeutic agent for the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane is its high selectivity for the α5 subunit-containing GABA-A receptors, which allows for more targeted effects in preclinical models. However, one limitation is that the compound has relatively low potency, requiring higher doses to achieve significant effects.
Future Directions
Future research on 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane could focus on its potential therapeutic applications in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies could explore the potential of 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane in combination with other drugs or therapies for enhanced efficacy. Finally, the development of more potent analogs of 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane could lead to improved therapeutic options for neurological disorders.
Synthesis Methods
The synthesis of 3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane involves several steps, including the reaction of 3-isopropoxybenzylamine with 2-(methoxyacetyl)-1,3-dioxane-4,6-dione, followed by the cyclization of the resulting intermediate with N,N'-dibenzyl-1,4-diaminobutane.
Scientific Research Applications
3-(3-isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane has been extensively studied in preclinical models for its potential therapeutic applications in the treatment of anxiety, depression, and other neurological disorders. It has been shown to selectively block the α5 subunit-containing GABA-A receptors, which are primarily expressed in the hippocampus and are involved in learning and memory processes.
properties
IUPAC Name |
2-methoxy-1-[9-[(3-propan-2-yloxyphenyl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-18(2)27-20-6-4-5-19(15-20)16-23-11-7-22(8-12-23)9-13-24(14-10-22)21(25)17-26-3/h4-6,15,18H,7-14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNINHWRKJFRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CN2CCC3(CC2)CCN(CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Isopropoxybenzyl)-9-(methoxyacetyl)-3,9-diazaspiro[5.5]undecane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-imidazol-2-ylmethyl)-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5489898.png)
![N,N-dimethyl-1-{4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-1,4-oxazepan-6-yl}methanamine](/img/structure/B5489902.png)


![2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5489918.png)

![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489924.png)


![N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5489932.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B5489933.png)
![3-(4-{[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}phenyl)prop-2-yn-1-ol](/img/structure/B5489951.png)
![(3aR*,7aS*)-2-{2-[(5-chloropyrimidin-2-yl)oxy]hex-5-en-1-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5489960.png)
![methyl 2-{[2-cyano-3-(3-phenyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5489965.png)